Potassium Iodide

Materials Science Analytical Chemistry Pharmaceutical Formulation

Select potassium iodide (KI, CAS 7681-11-0) where precise iodine dosing and product stability are critical. With 97% oral bioavailability—far exceeding the ~75% typical of natural seaweed sources—and markedly lower hygroscopicity than sodium iodide (NaI), this salt ensures consistent systemic iodine levels, minimizes caking in dry blends, and extends shelf-life. It sustains peak blood iodine longer than NaI, reducing dosing frequency in chronic studies, and unlike potassium iodate (KIO₃), high-dose KI does not impair antioxidant capacity in vivo. Choose KI for iodized salt fortification, dietary supplement manufacturing, and oxidative stress research requiring a clean, non-redox-active iodide source.

Molecular Formula IK
KI
Molecular Weight 166.0028 g/mol
CAS No. 7681-11-0
Cat. No. B001204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium Iodide
CAS7681-11-0
SynonymsAntistrumin
Iodide, Potassium
Ioduro Potasico Rovi
Iosat
Jod beta
Jodetten Henning
Jodgamma
Jodid
Jodid dura
Jodid Hexal
Jodid ratiopharm
Jodid Verla
Jodid-ratiopharm
Mono Jod
Mono-Jod
Pima
Potassium Iodide
SSKI
Thyro Block
Thyro-Block
Thyroprotect
Molecular FormulaIK
KI
Molecular Weight166.0028 g/mol
Structural Identifiers
SMILES[K+].[I-]
InChIInChI=1S/HI.K/h1H;/q;+1/p-1
InChIKeyNLKNQRATVPKPDG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in ethanol
148 g/100 g water at 25 °C
127.5 g sol in 100 cc water at 0 °C;  1.88 g sol in 100 cc alcohol at 25 °C;  1.31 g sol in 100 cc acetone at 25 °C;  sol in ether, ammonia
1 gram dissolves in 0.7 mL water, 0.5 mL boiling water;  51 mL absolute ethanol;  22 mL alcohol;  8 mL methanol;  75 mL acetone;  2 mL glycerol;  about 2.5 mL glycol

Potassium Iodide (CAS 7681-11-0): A Critical Inorganic Iodide for Diverse Scientific and Industrial Applications


Potassium iodide (KI, CAS 7681-11-0) is a water-soluble inorganic iodide salt characterized by its K+ and I− ionic composition [1]. It crystallizes in the sodium chloride motif . KI is produced industrially on a large scale, with an estimated annual production of approximately 37,000 tons [1]. A key physical property that influences its handling and shelf-life is its reduced hygroscopicity when compared to other common iodide salts like sodium iodide (NaI) [1] .

Why Potassium Iodide Cannot Be Simply Substituted with Other Iodide Salts or Iodine Sources


While several inorganic iodide salts (e.g., sodium iodide, NaI) and iodate compounds (e.g., potassium iodate, KIO3) exist, they are not functionally interchangeable with potassium iodide (KI). Critical performance characteristics, including hygroscopicity, pharmacokinetic profiles, and physiological tolerance, diverge significantly. For instance, the higher hygroscopicity of NaI complicates handling and formulation stability , while the differing redox potential of KIO3 alters its in vivo antioxidant effects [1]. These differences mandate a selection process based on quantifiable, application-specific evidence rather than simple elemental or class-based substitution.

Quantitative Differentiation of Potassium Iodide: A Guide to Evidence-Based Selection


Superior Handling Stability: Reduced Hygroscopicity of Potassium Iodide vs. Sodium Iodide

Potassium iodide (KI) is specifically preferred over sodium iodide (NaI) in many applications because it is less hygroscopic, a property that directly impacts handling, storage, and long-term stability . While quantitative values for water absorption rates at a given relative humidity are not provided, the qualitative difference is universally cited as a major advantage for KI in procurement decisions .

Materials Science Analytical Chemistry Pharmaceutical Formulation

Prolonged Pharmacokinetic Profile: Sustained Blood Iodine Levels with Potassium Iodide vs. Sodium Iodide

In an in vivo study in rabbits, a single oral dose of potassium iodide (KI) maintained peak blood iodine levels for a longer duration than an equivalent dose of sodium iodide (NaI) [1]. This indicates a different pharmacokinetic profile, potentially due to differences in absorption or clearance.

Pharmacology Pharmacokinetics Toxicology

Differential In Vivo Antioxidant Capacity: Potassium Iodide Shows Less Oxidative Stress Than Potassium Iodate

In a 90-day comparative study on mice, high-dose potassium iodide (KI) did not induce a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation, nor did it decrease the SOD/MDA ratio, in contrast to potassium iodate (KIO3) which showed a significant rise in MDA and a fall in the SOD/MDA ratio [1]. This suggests KI exerts a lower level of oxidative stress at high intake levels.

Nutritional Biochemistry Toxicology Iodine Fortification

Consistent Bioavailability as an Iodine Source: Potassium Iodide is Equivalent to Sodium Iodide

Classic studies have demonstrated that both potassium iodide (KI) and sodium iodide (NaI) are equally effective as oral iodine sources for maintaining normal physiological function, specifically in preventing goiter in rats [1]. This establishes KI as a reliable and bioequivalent standard for iodine supplementation.

Nutritional Science Animal Science Bioavailability

High Estimated Bioavailability of Potassium Iodide Compared to a Complex Food Matrix

A randomized crossover trial in healthy young women quantified the bioavailability of iodine from a potassium iodide (KI) supplement as significantly higher than that from a meal containing seaweed [1]. The estimated 24-hour bioavailability was 97% for the KI supplement compared to 75% for iodine from a sushi and wakame seaweed salad meal with a similar total iodine content [1].

Nutritional Science Clinical Research Iodine Fortification

Radiation Protection: Potassium Iodide Efficacy is Comparable to Potassium Iodate, but Shelf-Life Differs

In the context of thyroid blocking against radioactive iodine (131I), both potassium iodide (KI) and potassium iodate (KIO3) are effective, achieving substantial reduction in 24-hour thyroid uptake when administered within 2-4 hours of exposure [1]. However, the key differentiator for procurement is not acute efficacy but long-term stability: KI is noted to be hygroscopic with a poor shelf life in hot and humid climates due to iodine loss, whereas KIO3 is significantly more stable [1].

Radioprotection Nuclear Medicine Public Health

Strategic Application Scenarios for Potassium Iodide Based on Quantified Evidence


Precision-Controlled Iodine Supplementation in Nutritional and Clinical Research

In clinical trials and nutritional studies requiring precise and predictable iodine dosing, potassium iodide (KI) is the preferred source. The high estimated bioavailability of 97% for KI supplements [1], compared to the lower and variable bioavailability from natural sources like seaweed (75%), provides a strong quantitative rationale for its use. This ensures that administered iodine doses translate into consistent and reliable systemic levels, minimizing variability in research outcomes.

Formulation of Long-Shelf-Life Iodine Salts and Dietary Supplements

For industrial production of iodized table salt and dietary supplements where long-term stability and resistance to caking are critical, KI is advantageous. Its lower hygroscopicity compared to sodium iodide simplifies manufacturing processes, reduces losses from degradation, and maintains product quality throughout the supply chain. This physical property directly impacts the cost-effectiveness and reliability of large-scale fortification programs.

Pharmacological and Toxicological Studies Requiring Sustained Iodide Kinetics

In animal models used to study the long-term effects of iodides, potassium iodide (KI) offers a kinetic advantage. Its ability to sustain peak blood iodine levels for a longer duration than sodium iodide (NaI) [2] can simplify experimental design by reducing the required dosing frequency and providing a more stable pharmacokinetic baseline. This is particularly relevant for chronic exposure studies investigating thyroid function and iodide-related toxicology.

Evaluating Oxidative Stress in High-Dose Iodine Studies

When investigating the toxicological thresholds of iodine fortification, potassium iodide (KI) is a suitable candidate due to its differential effect on in vivo oxidative stress markers. Studies have shown that, unlike potassium iodate (KIO3), high-dose KI does not significantly impair antioxidant capacity in mice [3]. This makes KI a cleaner model compound for dissecting the non-oxidative, iodine-specific physiological effects from those related to the counterion's redox activity.

Technical Documentation Hub

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